1-(Pyrrolidin-1-yl)-2-(tetrazolo[1,5-b]pyridazin-6-ylamino)ethan-1-one
Description
1-(Pyrrolidin-1-yl)-2-(tetrazolo[1,5-b]pyridazin-6-ylamino)ethan-1-one is a compound that belongs to the class of heterocyclic organic compounds. It features a pyrrolidine ring, a tetrazolo-pyridazine moiety, and an ethanone group. This compound is of interest due to its potential pharmacological and industrial applications.
Properties
Molecular Formula |
C10H13N7O |
|---|---|
Molecular Weight |
247.26 g/mol |
IUPAC Name |
1-pyrrolidin-1-yl-2-(tetrazolo[1,5-b]pyridazin-6-ylamino)ethanone |
InChI |
InChI=1S/C10H13N7O/c18-10(16-5-1-2-6-16)7-11-8-3-4-9-12-14-15-17(9)13-8/h3-4H,1-2,5-7H2,(H,11,13) |
InChI Key |
HFKFMRBDHXRRBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)CNC2=NN3C(=NN=N3)C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrrolidin-1-yl)-2-(tetrazolo[1,5-b]pyridazin-6-ylamino)ethan-1-one typically involves the cycloaddition of pyridine N-imine with alkynyl derivatives followed by condensation with hydrazine . The reaction conditions often include the use of solvents like ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(Pyrrolidin-1-yl)-2-(tetrazolo[1,5-b]pyridazin-6-ylamino)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(Pyrrolidin-1-yl)-2-(tetrazolo[1,5-b]pyridazin-6-ylamino)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as energetic materials.
Mechanism of Action
The mechanism of action of 1-(Pyrrolidin-1-yl)-2-(tetrazolo[1,5-b]pyridazin-6-ylamino)ethan-1-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or as a modulator of receptor activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Tetrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones: These compounds share a similar core structure and have been studied for their pharmacological activities.
Tetrazolo[1,5-a]pyrimidine derivatives: These compounds also feature a tetrazole ring fused to a pyrimidine ring and have similar chemical properties.
Uniqueness
1-(Pyrrolidin-1-yl)-2-(tetrazolo[1,5-b]pyridazin-6-ylamino)ethan-1-one is unique due to the presence of the pyrrolidine ring, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in specific applications compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
